Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate is a chemical compound that falls under the category of piperidine derivatives. This compound features a piperidine ring substituted with a carbamoyl group and a cyanophenyl moiety, which contributes to its unique chemical properties. It is primarily classified as a small organic molecule, and while it has not yet received approval for clinical use, it is of interest in pharmaceutical research, particularly in the development of compounds targeting neurological disorders.
The synthesis of Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate can be accomplished through several methods, typically involving the reaction of piperidine derivatives with appropriate acylating agents. One common approach includes:
Technical details regarding specific reagents, reaction conditions (such as temperature and solvent), and purification methods (like recrystallization or chromatography) are crucial for optimizing yield and purity.
The molecular structure of Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate can be represented by its chemical formula . The compound features:
The structural representation can be visualized using various chemical drawing software or databases such as PubChem, where details about bond angles and lengths can also be explored.
Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate can participate in various chemical reactions typical for compounds containing both amide and ester functionalities. Notable reactions include:
These reactions are significant for further functionalization and exploration of the compound's pharmacological properties.
The physical and chemical properties of Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate are critical for its application in research:
These properties influence how the compound behaves in biological systems and its suitability for various applications.
Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate has potential applications in scientific research, particularly in:
Research into this compound could lead to significant advancements in understanding and treating conditions related to neurotransmitter dysfunctions.
The compound ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate represents a structurally complex molecule with systematic nomenclature that precisely defines its molecular architecture. According to IUPAC conventions, the name delineates several key features:
The molecular formula is C₁₆H₁₉N₃O₃ with a molecular weight of 301.34 g/mol, as confirmed by chemical databases and commercial suppliers [6] [9]. The SMILES notation (O=C(C1CCN(C(NC2=CC=C(C#N)C=C2)=O)CC1)OCC) and InChIKey (YSBMIIKGAILDBH-UHFFFAOYSA-N) provide machine-readable representations essential for cheminformatics applications [2] [3]. This compound belongs to a broader class of piperidine-carbamate hybrids that have demonstrated significant versatility in medicinal chemistry. The strategic incorporation of the 4-cyanophenyl group introduces both steric and electronic properties that can influence molecular recognition and binding interactions with biological targets. The carbamate linkage (-NH-C(O)-) between the piperidine nitrogen and the aryl moiety enhances metabolic stability compared to simpler amine derivatives while maintaining conformational flexibility.
Table 1: Structural Analogues of Ethyl 1-[(4-Cyanophenyl)Carbamoyl]Piperidine-4-Carboxylate in Medicinal Chemistry Research
Compound Name | CAS Number | Key Structural Variation | Research Application |
---|---|---|---|
Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate | 352018-90-7 | Absence of carbamoyl linkage | Intermediate in opioid synthesis |
Ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate | 83783-72-6 | Carbamoyl at C4 rather than N1 | Neurological target exploration |
Ethyl 1-{[(4-cyanophenyl)amino]carbonyl}piperidine-4-carboxylate | 1024487-04-4 | Isomeric arrangement | Bioisosteric replacement studies |
Ethyl 4-anilino-4-carbamoylpiperidine-1-carboxylate | 83783-72-6 | Quaternary center at C4 position | Conformational restriction probes |
Structural analogues frequently explored in pharmaceutical research include modifications at three key sites: (1) Piperidine nitrogen substitutions (e.g., carbamoyl vs. acyl groups), (2) C4 functionalizations (carboxylate esters vs. carboxamides), and (3) Aryl ring modifications (cyano substituent position, alternative electron-withdrawing groups) [1] [8] [9]. The presence of the 4-cyanophenyl moiety is particularly noteworthy as cyano groups serve as hydrogen bond acceptors and can participate in dipole-dipole interactions within binding pockets. Additionally, this group offers potential for chemical derivatization via reduction to aminomethyl groups or hydrolysis to carboxylic acids, expanding structure-activity relationship (SAR) exploration possibilities.
Piperidine-carbamate hybrids constitute a privileged scaffold in contemporary drug discovery due to their dualistic physicochemical properties and target promiscuity. The piperidine nucleus provides a semi-rigid framework that reduces the entropic penalty upon binding to biological targets, while the carbamate linkage serves as a versatile bioisostere for amide and ester functionalities. Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate exemplifies this hybrid architecture with several pharmacologically advantageous features:
The ethyl ester moiety at the C4 position provides strategic versatility in lead optimization. While esters themselves may serve as prodrug moieties for carboxylic acid metabolites, they also offer straightforward synthetic access to corresponding amides, hydrazides, and hydroxamic acids through standard derivatization protocols [6] [8]. This chemical tractability makes the scaffold particularly valuable in library synthesis for high-throughput screening campaigns.
Table 2: Physicochemical Properties of Ethyl 1-[(4-Cyanophenyl)Carbamoyl]Piperidine-4-Carboxylate
Property | Value | Measurement Conditions | Significance in Drug Discovery |
---|---|---|---|
Molecular Weight | 301.34 g/mol | - | Within ideal range for CNS penetration |
LogP | ~2.4 (calculated) | - | Balanced lipophilicity for absorption |
Hydrogen Bond Acceptors | 5 | - | Enhances solubility and target interactions |
Hydrogen Bond Donors | 1 | - | Facilitates specific molecular recognition |
Melting Point | Not reported | - | Indicates crystalline nature |
Solubility | Not reported | - | Critical for bioavailability assessment |
Topological Polar Surface Area | 64.6 Ų | - | Predicts membrane permeability |
Piperidine-carbamate scaffolds demonstrate particular relevance in central nervous system (CNS) drug discovery, where their balanced lipophilicity and hydrogen bonding capacity enable blood-brain barrier penetration while maintaining target specificity. The structural framework has been incorporated into compounds targeting sigma receptors, opioid receptors, and neurotransmitter transporters [8] [10]. Beyond neurological applications, these hybrids show promise in antimicrobial development, where the carbamate functionality enhances resistance to enzymatic degradation compared to traditional amide-based antibiotics. The electron-withdrawing 4-cyanophenyl group in ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate may further confer metabolic stability by reducing oxidative metabolism on the aromatic ring.
Synthetic routes to such compounds typically involve multi-step sequences beginning with commercially available piperidine-4-carboxylic acid derivatives. A common approach involves: (1) N-carbamoylation of ethyl piperidine-4-carboxylate with 4-cyanophenyl isocyanate, or (2) Stepwise assembly through activation of either the piperidine nitrogen or aniline nitrogen followed by coupling [1] [6]. The availability of this compound from multiple specialty suppliers at various scales (milligram to kilogram quantities) facilitates ongoing pharmacological exploration [1] [5] [6]. Structure-activity relationship (SAR) studies typically focus on three strategic modification points:
The 4-cyanophenyl carbamate moiety appears to enhance receptor affinity in several pharmacological contexts. In neurological targets, the strong electron-withdrawing nature of the cyano group may facilitate cation-π or dipole-dipole interactions within binding pockets. For enzyme targets, this group may participate in hydrogen bonding networks with catalytic residues. The ethyl ester at C4 provides a vector for additional interactions with accessory binding sites, while also serving as a synthetic handle for further derivatization in lead optimization campaigns.
Table 3: Key Compounds in Piperidine-Carbamate Drug Discovery
Compound Class | Representative Structure | Biological Targets | Development Status |
---|---|---|---|
Simple piperidine carboxylates | Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate | Opioid receptors | Research chemical [1] |
C4-carbamoyl derivatives | Ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate | Neurological enzymes | Early-stage discovery [8] |
N1-carbamoyl piperidines | Ethyl 1-{[(4-cyanophenyl)amino]carbonyl}piperidine-4-carboxylate | Kinases, GPCRs | Screening libraries [9] |
Hybrid fentanyl analogues | α-Methylfentanyl derivatives | μ-Opioid receptor | Clinical (scheduled) [10] |
The future trajectory for ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate research appears robust, with several emerging applications:
As synthetic methodologies advance and structural biology insights deepen, piperidine-carbamate hybrids continue to offer versatile molecular frameworks for addressing diverse therapeutic challenges. Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate exemplifies how strategic integration of multiple functional groups within a semi-rigid scaffold generates compounds with optimized drug-like properties and target engagement capabilities.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0